molecular formula C23H30ClN3O3S2 B11272384 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide

Cat. No.: B11272384
M. Wt: 496.1 g/mol
InChI Key: LNDFHVVSQVSBDK-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the piperazine derivative. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Synthesis of the Piperazine Derivative: The piperazine moiety is synthesized by reacting 2-chlorophenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: Finally, the sulfonylated piperazine is coupled with the thiophene ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Uniqueness

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H30ClN3O3S2

Molecular Weight

496.1 g/mol

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclooctylthiophene-2-carboxamide

InChI

InChI=1S/C23H30ClN3O3S2/c24-19-10-6-7-11-20(19)26-13-15-27(16-14-26)32(29,30)21-12-17-31-22(21)23(28)25-18-8-4-2-1-3-5-9-18/h6-7,10-12,17-18H,1-5,8-9,13-16H2,(H,25,28)

InChI Key

LNDFHVVSQVSBDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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